(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3A’R,5’S,6’S,6a’R)-6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-5’-carbaldehyde is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3A’R,5’S,6’S,6a’R)-6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-5’-carbaldehyde typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(3A’R,5’S,6’S,6a’R)-6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-5’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(3A’R,5’S,6’S,6a’R)-6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-5’-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3A’R,5’S,6’S,6a’R)-6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-5’-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3a’S,6a’R)-5’-Benzyl-6’-hydroxytetrahydro-4’H-spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-c]pyrrol]-4’-one
- (3a’R,5’R,6’S,6a’R)-5’-[(2R)-1,4-Dioxaspiro[4.5]dec-2-yl]-6’-methoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]
Uniqueness
The uniqueness of (3A’R,5’S,6’S,6a’R)-6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]-5’-carbaldehyde lies in its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors .
Eigenschaften
Molekularformel |
C11H16O5 |
---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde |
InChI |
InChI=1S/C11H16O5/c12-6-7-8(13)9-10(14-7)16-11(15-9)4-2-1-3-5-11/h6-10,13H,1-5H2/t7-,8+,9-,10-/m1/s1 |
InChI-Schlüssel |
RVGMHEDJMIXRNZ-UTINFBMNSA-N |
Isomerische SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)C=O)O |
Kanonische SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.